4-(3-Methoxypropyl)piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry and Medicinal Science Research
The piperidine ring is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals and biologically active compounds. researchgate.net It is the third most prevalent ring system in small-molecule drugs, a testament to its importance in medicinal chemistry. thieme.de The structural framework of piperidine is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer drugs. researchgate.netresearchgate.net Its value stems from its ability to serve as a versatile scaffold, allowing for diverse substitution patterns that can fine-tune a molecule's physicochemical properties and biological activity. thieme.delongdom.org The flexibility of the piperidine ring and its capacity to act as a bioisostere for amines contribute to its role in imparting favorable pharmacokinetic properties to drug candidates. longdom.org
In organic synthesis, piperidines are crucial building blocks for constructing complex molecules, including natural products. longdom.org The development of new synthetic methodologies for creating substituted piperidines is an active area of research, driven by the demand for novel therapeutic agents. nih.gov
Overview of Research Directions for Substituted Piperidine Derivatives
Current research on substituted piperidine derivatives is multifaceted, focusing on several key areas. A primary direction is the development of novel and efficient synthetic methods to access a wide range of functionalized piperidines. nih.govajchem-a.com This includes stereoselective synthesis to control the absolute configuration of stereocenters, which is critical for biological activity. thieme.de
Key synthetic strategies that are actively being explored include:
Hydrogenation and Reduction: The hydrogenation of pyridine (B92270) derivatives remains a common and fundamental method for producing piperidines. nih.gov Research is focused on developing milder and more selective catalysts, including metal- and organocatalysis, to improve efficiency and reduce the need for harsh reaction conditions. nih.gov
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building complex piperidine-containing molecules from simple starting materials in a single step, contributing to the creation of extensive compound libraries for drug screening. nih.govajchem-a.com
Cyclization Reactions: Intramolecular and intermolecular cyclizations, such as the oxidative amination of alkenes, are being developed to form the piperidine ring with high levels of control over substitution patterns. nih.gov
From an application perspective, research is geared towards synthesizing piperidine derivatives with specific biological targets in mind. This includes their use as CNS modulators, anticoagulants, and agents for treating neurological disorders and pain. researchgate.netontosight.ai Highly substituted piperidines are particularly noted for their potential in developing treatments for conditions like Alzheimer's disease. ajchem-a.com
Positioning of 4-(3-Methoxypropyl)piperidine within the Piperidine Chemical Space
This compound is a substituted piperidine that serves as a valuable building block and intermediate in organic and medicinal chemistry. cymitquimica.com Its structure, featuring a 3-methoxypropyl group at the 4-position of the piperidine ring, provides a unique combination of properties. The piperidine ring itself offers a basic nitrogen atom and a flexible conformational structure, while the methoxypropyl side chain introduces polarity and potential hydrogen bonding capabilities, which can influence solubility and interactions with biological targets. cymitquimica.com
This compound is of interest in pharmaceutical research, particularly for developing drugs targeting the central nervous system. cymitquimica.com The 4-substitution pattern is a common motif in bioactive compounds, and the specific nature of the 3-methoxypropyl group can be leveraged to modulate a compound's pharmacokinetic and pharmacodynamic profiles. cymitquimica.comnih.govnih.gov For instance, the methoxypropyl chain can enhance aqueous solubility.
This compound is a key intermediate in the synthesis of more complex molecules, such as the selective, high-affinity serotonin (B10506) (5-HT4) receptor agonist, Prucalopride (B966). google.compatsnap.com Its utility as a synthetic intermediate highlights its importance in accessing a range of functionalized piperidine structures for various research applications, from drug discovery to materials science. cymitquimica.commdpi.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 858260-60-3 |
| Molecular Formula | C₉H₁₉NO |
| Molecular Weight | 157.26 g/mol sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| Purity | ~95% cymitquimica.comsigmaaldrich.com |
| Storage Temperature | -20°C sigmaaldrich.com |
| InChI Key | NURGRYWQFPZVLT-UHFFFAOYSA-N sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-methoxypropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-11-8-2-3-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURGRYWQFPZVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650846 | |
| Record name | 4-(3-Methoxypropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858260-60-3 | |
| Record name | 4-(3-Methoxypropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Methoxypropyl Piperidine and Analogous Piperidine Architectures
Advanced Synthetic Routes to the 4-(3-Methoxypropyl)piperidine Core
The construction of the this compound molecule can be approached through various synthetic strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Intramolecular Cyclization Strategies for Piperidine (B6355638) Ring Formation
Intramolecular cyclization represents a powerful approach to constructing the piperidine ring. These methods often involve the formation of a key carbon-nitrogen or carbon-carbon bond within a linear precursor, leading to the desired heterocyclic system.
One notable strategy involves the intramolecular cyclization of amino-aldehydes, which can be mediated by a cobalt(II) catalyst. nih.gov This radical-mediated approach is effective for producing a range of piperidines. nih.gov Another method utilizes an acid-mediated intramolecular hydroamination/cyclization cascade of alkynes, proceeding through an enamine and subsequent iminium ion formation. nih.gov
Furthermore, gold-catalyzed cyclization of N-homopropargyl amides can yield cyclic imidates, which upon reduction and rearrangement, furnish piperidin-4-ones. nih.gov This modular approach allows for flexibility and the potential for enantioselective synthesis. nih.gov In a different approach, 4-alkylpyridines with nucleophilic side chains can undergo intramolecular cyclization to form spirodihydropyridines, which can then be hydrogenated to yield 4-substituted piperidines. acs.org The aza-Prins cyclization, involving the intramolecular reaction of an N-acyliminium ion with an alkene, provides another route to substituted piperidines, with the potential for stereochemical control. usm.edu
Reductive Amination Approaches to Substituted Piperidines
Reductive amination is a widely employed and versatile method for the synthesis of substituted piperidines. This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.
A practical synthesis of N-substituted piperidines can be achieved through the reductive amination of N-Boc-piperidin-4-one with various anilines. researchgate.net Borane-pyridine complex (BAP) has been identified as an effective reagent for the reductive amination of piperidines with a range of aromatic, heteroaromatic, and aliphatic aldehydes, offering an alternative to sodium cyanoborohydride. tandfonline.com This method has been shown to be compatible with various functional groups. tandfonline.com
The synthesis of 1-(3-methoxypropyl)-4-aminopiperidine, a key intermediate, has been accomplished via reductive amination of 1-(3-methoxypropyl)piperidin-4-one (B175049) with a substituted benzylamine, followed by catalytic hydrogenation to remove the benzyl (B1604629) group. google.com Similarly, a one-step amination-cyclization cascade reaction of iodo-sugars in the presence of an amine provides a stereoselective route to N-substituted iminosugars, which are piperidine analogs. researchgate.net
| Reactants | Reagents & Conditions | Product | Reference |
| 1-(3-methoxypropyl)piperidin-4-one, Benzylamine | Reducing agent, Pd/C, H2 | 1-(3-methoxypropyl)-4-aminopiperidine | google.com |
| N-Boc-piperidin-4-one, 3,4-dichloroaniline | Reductive amination conditions | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl)piperidin-4-amine | researchgate.net |
| Piperidine, Aldehyde | Borane-pyridine complex (BAP) | N-substituted piperidine | tandfonline.com |
| Iodo-sugar, Ethanolamine | Aqueous media | N-substituted iminosugar | researchgate.net |
Table 1: Examples of Reductive Amination Approaches to Substituted Piperidines
Metal-Catalyzed Hydrogenation and Dearomatization of Pyridine (B92270) Precursors
The catalytic hydrogenation of pyridine derivatives is a direct and atom-economical method for the synthesis of piperidines. This approach involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine ring, often requiring a metal catalyst and a hydrogen source.
Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst. wikipedia.org Various other catalytic systems have been developed for this transformation. For instance, rhodium catalysts have been successfully employed for the hydrogenation of pyridines. organic-chemistry.org A rhodium-catalyzed transfer hydrogenation using formic acid can be used for the synthesis of chiral piperidines from pyridinium (B92312) salts. dicp.ac.cn Similarly, iridium(III) catalysts have been shown to effectively catalyze the ionic hydrogenation of pyridines to produce a wide array of multi-substituted piperidines, tolerating various sensitive functional groups. chemrxiv.org
Non-metal alternatives, such as boron-based catalysts in the presence of hydrosilanes, have also been developed for the diastereoselective reduction of substituted pyridines. nih.govmdpi.com Furthermore, electrocatalytic hydrogenation of pyridines using a rhodium-on-carbon catalyst in a membrane electrode assembly offers a method that operates at ambient temperature and pressure, providing a more sustainable approach. acs.orgnih.gov
| Catalyst System | Hydrogen Source | Substrate | Product | Key Features | Reference |
| Molybdenum disulfide | H₂ | Pyridine | Piperidine | Industrial process | wikipedia.org |
| Rhodium complex | Formic acid | Pyridinium salt | Chiral piperidine | Asymmetric reductive transamination | dicp.ac.cn |
| Iridium(III) complex | Ionic hydrogenation | Pyridine | Multi-substituted piperidine | High functional group tolerance | chemrxiv.org |
| Boron ions/hydrosilanes | Hydrosilane | Substituted pyridine | Substituted piperidine | Diastereoselective, non-metal | nih.govmdpi.com |
| Rh/C | Electrocatalytic | Pyridine | Piperidine | Ambient conditions | acs.orgnih.gov |
Table 2: Metal-Catalyzed Hydrogenation and Dearomatization of Pyridine Precursors
Stereoselective and Enantioselective Synthesis of Piperidine Analogs
The development of stereoselective and enantioselective methods for the synthesis of piperidine analogs is crucial for the preparation of chiral drugs and biologically active molecules. These methods aim to control the three-dimensional arrangement of atoms in the final product.
A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed through a sequence involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This approach allows for the creation of multiple stereocenters with high diastereoselectivity. nih.gov Another strategy for achieving stereoselectivity is through the desymmetrization of meso-cyclic anhydrides, which can provide enantiomerically pure 3,5-piperidine dicarboxylic acid derivatives. nih.gov
The synthesis of 3-alkyl- and 3,4-dialkyl-piperidine derivatives can be achieved with high stereoselectivity starting from 2-pyridone through a strategy involving N-galactosylation. znaturforsch.com Furthermore, a regio- and stereoselective synthesis of 4-substituted 1-benzylpiperidine-3,5-diols has been reported, proceeding through the nucleophilic cleavage of 1-benzyl-4,5-epoxypiperidin-3-ols. arkat-usa.org
Functional Group Transformations and Derivatization Strategies for Research
Once the core piperidine structure is established, further functionalization and derivatization are often necessary to explore structure-activity relationships and develop new chemical entities for research purposes.
Introduction of Diverse Substituents onto the Piperidine Ring and Side Chain
The piperidine ring and its side chains offer multiple sites for the introduction of diverse substituents. The nitrogen atom of the piperidine ring is a common point for modification. For instance, N-substituted piperidines can be synthesized from piperidone via reductive amination, followed by alkylation or aza-Michael reactions on the piperidine nitrogen to introduce various side chains. researchgate.net The free nitrogen on the piperidine ring can also be readily derivatized after its formation, for example, through intramolecular alkylations to form bicyclic systems like quinolizidines and indolizidines. nih.gov
Functional group transformations on the piperidine ring itself can also be performed. For example, the hydroxyl group in 1-(3-methoxyphenyl)piperidin-4-ol (B1471003) can be a handle for further reactions. smolecule.com Additionally, the synthesis of 4-substituted-3-aminopiperidin-2-ones has been developed, which can be used to create conformationally constrained peptides. acs.org
Exploration of N-Alkylation and N-Acylation Reactions
The secondary amine of the piperidine ring in compounds like this compound is a key site for further functionalization through N-alkylation and N-acylation reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.
N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This can be achieved using various alkylating agents, such as alkyl halides or by reductive amination. For example, the N-alkylation of 4-cyanopiperidine (B19701) with N-phenyl-2-chloroacetamide is a key step in the synthesis of more complex piperidine derivatives. afasci.com The stereochemistry of N-alkylation can be influenced by the substituents on the piperidine ring, with studies on 4-t-butylpiperidine derivatives providing insights into the conformational preferences of the resulting products. acs.org The choice of solvent and base is also crucial for optimizing reaction conditions. For instance, in the N-alkylation of 4-piperidone, various solvent systems have been explored to achieve efficient reactions. sciencemadness.org
N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This transformation can significantly alter the electronic and steric properties of the piperidine nitrogen. N-acylation can be accomplished using acyl chlorides, anhydrides, or by coupling with carboxylic acids using activating agents. For example, N-acyl-4-benzylidenepiperidine-4'-carboxylic acids have been synthesized and evaluated as potent enzyme inhibitors. nih.gov The presence of an N-acyl group can also have a strong directing effect on the conformation of the piperidine ring. researchgate.net
The following table provides examples of N-alkylation and N-acylation reactions on piperidine scaffolds:
| Reactant | Reagent | Product Type | Reference |
| 4-cyanopiperidine | N-phenyl-2-chloroacetamide | N-alkylated piperidine | afasci.com |
| 4-piperidone | Phenylacetaldehyde/NaBH(OAc)3 | N-alkylated piperidine | sciencemadness.org |
| Piperidine | 4-(Trifluoromethyl)benzoyl chloride | N-acylated piperidine | mdpi.com |
| 4-benzylidenepiperidine | Dicyclohexylacetyl chloride | N-acylated piperidine | nih.gov |
Derivatization for Enhanced Research Utility (e.g., labeling, analytical tags)
The derivatization of piperidine compounds is crucial for enhancing their utility in research, particularly for applications such as biological assays, imaging, and analytical detection. This often involves the introduction of specific functional groups that act as labels or tags.
One common strategy is the incorporation of a reporter group, such as a fluorophore or a radiolabel, to enable visualization and quantification. For instance, the acylation of a hydroxyl-substituted piperidine with 4-(trifluoromethyl)benzoyl chloride introduces a fluorine-containing tag, which can be useful for certain analytical techniques. mdpi.com
Another important application of derivatization is to improve the detection of piperidine-containing molecules in analytical methods like liquid chromatography-mass spectrometry (LC-MS). For compounds that have a poor response in mass spectrometry, derivatization can significantly enhance their ionization efficiency and thus their sensitivity. For example, a derivatization method using N-(4-aminophenyl)piperidine has been developed to improve the detection of organic acids by supercritical fluid chromatography-mass spectrometry (SFC-MS). researchgate.net This technique introduces a high proton affinity tag, leading to a substantial improvement in detection limits. researchgate.net Similarly, derivatization with acetyl chloride has been employed to enhance the LC-MS detection of piperidine as a genotoxic impurity. alternative-therapies.com
The introduction of reactive handles through derivatization also facilitates the synthesis of more complex molecules and bioconjugates. For example, the bromomethyl group in 1-(4-bromomethyl-piperidin-1-yl)-ethanone (B1372536) serves as a reactive intermediate for nucleophilic substitution and cyclization reactions, making it a valuable building block in heterocyclic chemistry.
The following table summarizes different derivatization strategies for piperidines to enhance their research utility:
| Piperidine Derivative | Derivatizing Agent/Method | Purpose of Derivatization | Reference |
| Hydroxyl-substituted piperidine | 4-(Trifluoromethyl)benzoyl chloride | Introduction of a fluorine tag | mdpi.com |
| Piperidine (impurity) | Acetyl chloride | Enhanced LC-MS detection | alternative-therapies.com |
| Organic acids | N-(4-aminophenyl)piperidine | Improved SFC-MS detection | researchgate.net |
| Piperidine scaffold | Introduction of a bromomethyl group | Creation of a reactive intermediate |
Green Chemistry Principles in the Synthesis of Piperidine Derivativesajchem-a.com
The application of green chemistry principles to the synthesis of piperidine derivatives is an area of growing importance, aiming to develop more environmentally benign and sustainable chemical processes. ajchem-a.com This includes the use of non-toxic catalysts, solvent-free reaction conditions, and water-initiated protocols. ajchem-a.com
Solvent-Free and Water-Initiated Synthetic Protocols
Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry seeks to minimize or eliminate the use of such solvents.
Solvent-free reactions offer significant environmental benefits by reducing waste and simplifying purification processes. Several solvent-free methods for the synthesis of highly functionalized piperidines have been reported. infona.plresearchgate.net For example, a one-pot, three-component condensation of an aldehyde, an amine, and a β-ketoester can be efficiently carried out on a silica (B1680970) gel surface at room temperature without any solvent. infona.pl This method is not only environmentally friendly but also allows for the easy recovery and reuse of the silica gel catalyst. infona.pl Another solvent-free approach utilizes BF3.O(Et)2 as a catalyst for a similar multicomponent reaction. researchgate.net
Water-initiated synthetic protocols are also gaining traction as water is a non-toxic, non-flammable, and readily available solvent. The synthesis of highly substituted piperidines has been successfully achieved in water using surfactants like sodium lauryl sulfate (B86663) (SLS) as a catalyst. researchgate.net This method proceeds at room temperature and offers a simple workup procedure. researchgate.net Water can also catalyze reactions through the formation of hydrogen bonds. ajchem-a.com Furthermore, the conversion of substituted pyridines to the corresponding piperidines has been demonstrated in water as a solvent using specific catalysts. nih.gov
The following table highlights green synthetic protocols for piperidine derivatives:
| Reaction Type | Conditions | Catalyst/Medium | Key Advantage | Reference |
| Multicomponent condensation | Solvent-free, room temperature | Silica gel | Reusable catalyst, simple workup | infona.pl |
| Multicomponent condensation | Solvent-free | BF3.O(Et)2 | Eco-friendly, atom economical | researchgate.net |
| Multicomponent condensation | Water, room temperature | Sodium lauryl sulfate (SLS) | Non-toxic catalyst, aqueous medium | researchgate.net |
| Hydrogenation of pyridines | Aqueous | Heterogeneous cobalt catalyst | Use of water as a solvent | nih.gov |
Non-Toxic Catalysis in Piperidine Synthesis
The use of non-toxic and recyclable catalysts is a cornerstone of green chemistry. In piperidine synthesis, several environmentally benign catalysts have been explored to replace more hazardous and costly alternatives.
Surfactants like sodium lauryl sulfate (SLS) have proven effective as non-toxic catalysts for the synthesis of highly functionalized piperidines in water. researchgate.net SLS is inexpensive, commercially available, and biodegradable. researchgate.net Tartaric acid, a naturally occurring and inexpensive organic acid, has also been employed as a catalyst for the one-pot synthesis of highly substituted piperidines in methanol (B129727) or ethanol (B145695) at ambient temperature. nih.gov
Furthermore, the development of heterogeneous catalysts is a key area of research as they can be easily separated from the reaction mixture and reused. For instance, a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine (B1676169) has been developed for the acid-free hydrogenation of pyridine derivatives to piperidines in water. nih.gov This catalyst demonstrates good yields and selectivity. nih.gov Similarly, silica-promoted multicomponent condensation for piperidine synthesis allows for the reusability of the silica gel. infona.pl
The table below provides examples of non-toxic catalysts used in piperidine synthesis:
| Catalyst | Reaction Type | Solvent | Key Features | Reference |
| Sodium Lauryl Sulfate (SLS) | Multicomponent condensation | Water | Non-toxic, inexpensive, biodegradable | researchgate.net |
| Tartaric Acid | Multicomponent condensation | Methanol/Ethanol | Mild conditions, readily available | nih.gov |
| Heterogeneous Cobalt Catalyst | Hydrogenation of pyridines | Water | Recyclable, acid-free conditions | nih.gov |
| Silica Gel | Multicomponent condensation | Solvent-free | Reusable, environmentally benign | infona.pl |
Mechanistic Investigations and Reactivity Studies of Piperidine Systems
Elucidation of Reaction Mechanisms in Piperidine (B6355638) Synthesis and Derivatization
The construction and functionalization of the piperidine skeleton can be achieved through a multitude of synthetic strategies. Mechanistic studies are crucial for optimizing reaction conditions, controlling stereoselectivity, and expanding the substrate scope.
Metal-catalyzed reactions offer efficient and selective routes to piperidine derivatives. nih.gov Elucidating the catalytic cycles of these transformations is key to understanding and improving them.
Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used for constructing piperidine rings. For instance, a Wacker-type aerobic oxidative cyclization of alkenes utilizes a Pd(DMSO)₂(TFA)₂ catalyst to access piperidines, morpholines, and piperazines. organic-chemistry.org Another approach involves the palladium-catalyzed reaction of vinyl iodides with N-tosylhydrazones, which proceeds through the formation of a η³-allyl ligand via carbene insertion, followed by intramolecular trapping by a nitrogen nucleophile to yield the piperidine ring. organic-chemistry.org
Cobalt-Catalyzed Radical Cyclizations: Cobalt(II) porphyrin complexes catalyze the formation of piperidines from linear aldehydes and N-tosylhydrazones. nih.gov The mechanism involves the formation of a cobalt(III)-carbene radical intermediate. This intermediate undergoes a radical-rebound ring closure to form the piperidine product. A competing pathway, 1,5-hydrogen-atom transfer, can lead to the formation of linear alkene side products. nih.govmdpi.com
Rhodium and Iridium-Catalyzed Hydrogen Borrowing: The N-alkylation of piperidines with alcohols can be achieved through a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism, often catalyzed by rhodium or iridium complexes. whiterose.ac.uk In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The piperidine then condenses with the aldehyde to form an enamine or iminium ion, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated piperidine. Kinetic studies on related systems suggest that for some catalysts, a monomeric complex may be more active than a dimeric one. whiterose.ac.uk
Gold-Catalyzed Hydroamination: Gold(I) complexes effectively catalyze the intramolecular hydroamination of N-allenyl carbamates to form various cyclic amines, including piperidines. organic-chemistry.org This transformation highlights the ability of gold to activate allenes toward nucleophilic attack by the tethered nitrogen.
A summary of metal-catalyzed piperidine syntheses is presented below.
| Catalyst System | Reaction Type | Key Mechanistic Feature | Ref |
| Pd(DMSO)₂(TFA)₂ | Aerobic Oxidative Cyclization | Wacker-type mechanism | organic-chemistry.org |
| [Co(TPP)] | Radical Cyclization | Formation of a Co(III)-carbene radical intermediate | nih.gov |
| RhH(PPh₃)₄ | N-Alkylation (Hydrogen Borrowing) | In situ oxidation of alcohol to aldehyde | whiterose.ac.uk |
| Au(I) Complexes | Intramolecular Hydroamination | Activation of allenes for nucleophilic attack | organic-chemistry.org |
| [Rh(COD)(DPPB)]BF₄ | Intramolecular Hydroamination | anti-Markovnikov hydroamination of vinylarenes | organic-chemistry.org |
| Ni-catalyst with Chiral P-O Ligand | Intramolecular Hydroalkenylation | Coordination to diene and formation of a stable allylic intermediate | nih.gov |
Identifying and characterizing reactive intermediates and transition states are paramount for a deep mechanistic understanding. This is often achieved through a combination of experimental techniques and computational studies.
Acyliminium Ions: In the synthesis of piperidines from N-vinyl amides, carbamates, and sulfonamides containing pendent π-nucleophiles, reaction with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) leads to the formation of an intermediate acyliminium ion. rsc.org The stereochemical outcome of the subsequent cyclization is dictated by the preferred configuration around this electrophilic intermediate and the orientation of the attacking nucleophile, which can be predicted using transition state models. rsc.org
Aziridinium (B1262131) Ions: The alkylation reactions of 3-chloropiperidines are proposed to proceed through a highly electrophilic bicyclic aziridinium ion intermediate. researchgate.net This strained intermediate is readily attacked by nucleophiles. The formation of these aziridinium ions has been confirmed by isolation and characterization using single-crystal X-ray diffraction after halide abstraction with silver salts. researchgate.net This intermediate is also central to ring-contraction strategies, where a piperidine with a leaving group at the 3-position forms the bicyclic aziridinium ion, which is then opened by nucleophilic attack to yield a pyrrolidine (B122466) derivative. researchgate.net
Piperidyne Intermediates: The 3,4-piperidyne, a highly reactive hetaryne intermediate, has been generated from a silyl (B83357) triflate precursor. nih.gov This intermediate can be trapped in various cycloaddition reactions to form complex annulated piperidine scaffolds. Density Functional Theory (DFT) calculations have been used to predict and rationalize the regioselectivity of nucleophilic attack on the piperidyne, which is governed by the distortion of the triple bond within the ring. nih.gov
Computational Mechanistic Elucidation: For reactions like the enantioselective intramolecular cyclization of unsaturated acetals catalyzed by chiral phosphoric acid, computational methods have been instrumental in revealing the reaction mechanism. umich.edu Initial hypotheses of a synchronous mechanism were ruled out by calculations, which instead identified a lower-barrier stepwise SN2'-like cyclization proceeding through a chiral phosphate (B84403) acetal (B89532) intermediate. umich.edu Similarly, DFT studies have been used to understand the conformational preferences of reaction intermediates in the synthesis of piperidine alkaloids, highlighting the role of non-covalent interactions. bohrium.com
Kinetic analysis provides quantitative data on reaction rates and the factors that influence them, offering insight into rate-determining steps and reaction mechanisms.
N-Alkylation of Amines: In the palladium-catalyzed N-methylation of N-heterocycles using methanol (B129727), kinetic studies revealed that the cleavage of the α-C–H bond of methanol is the rate-determining step. rsc.org This indicates that the activation of the alcohol is the slowest part of the catalytic cycle.
Alkylation via Aziridinium Ions: Kinetic studies of the reaction of isolated bicyclic aziridinium ions with nucleophiles have revealed significant reactivity differences based on the substitution pattern of the parent piperidine. researchgate.net For example, gem-dimethyl substitution at the C5 position can influence the rate of nucleophilic attack, a phenomenon related to the Thorpe-Ingold effect. researchgate.net
Nucleophilic Aromatic Substitution: The reaction of piperidine with substituted N-methylpyridinium ions has been studied kinetically. nih.gov The reactions were found to be first-order in the pyridinium (B92312) substrate and second-order in piperidine. This kinetic profile supports a mechanism where the rate-determining step is not the initial nucleophilic attack by piperidine, but rather the deprotonation of the resulting addition intermediate by a second molecule of piperidine. nih.gov
Reactivity Profiles and Transformations of the Piperidine Ring
The reactivity of the piperidine ring is characterized by the nucleophilicity of the nitrogen atom and the potential for functionalization at the carbon centers. The ring system can also undergo skeletal transformations.
The lone pair of electrons on the sp³-hybridized nitrogen atom makes piperidine a good nucleophile and a moderately strong base. uoanbar.edu.iq
Nucleophilicity of Piperidine Nitrogen: The nitrogen atom is the primary center of reactivity, readily participating in nucleophilic substitution and addition reactions. It can be alkylated by various electrophiles, such as alkyl halides or alcohols via hydrogen-borrowing catalysis. whiterose.ac.uk It also readily attacks activated aromatic systems, as seen in its reactions with substituted pyridinium ions. nih.gov The nucleophilic nitrogen can also be coupled with precursors to form more complex structures. evitachem.com
Reactivity of Carbon Centers: While the nitrogen atom is the most reactive site, the carbon atoms of the piperidine ring can also react. The α-carbons (C2 and C6) are activated by the adjacent nitrogen and can be deprotonated with strong bases, particularly when an N-Boc group is present, to form an α-lithio species that can be trapped with electrophiles. mdpi.com The ring can also undergo electrophilic substitution, but this generally requires harsh conditions and the ring is considered deactivated compared to benzene. uoanbar.edu.iq However, conversion to derivatives like pyridine-N-oxides can facilitate electrophilic attack at the C4 position. msu.edu
The general reactivity of piperidine derivatives like 4-(3-methoxypropyl)piperidine is dictated by these principles. cymitquimica.com The nitrogen atom is available for N-alkylation or acylation, while the carbon skeleton, though generally unreactive, can be functionalized through specific synthetic strategies.
Skeletal rearrangements that alter the size of the piperidine ring are powerful tools for generating structural diversity.
Ring Contraction to Pyrrolidines: Several methods have been developed to convert six-membered piperidines into five-membered pyrrolidines.
Oxidative Rearrangement: N-H piperidines can be treated with a hypervalent iodine reagent like PhI(OAc)₂ to induce an oxidative rearrangement. researchgate.net This process is believed to proceed through an iminium ion intermediate which, upon trapping by a nucleophile, yields the pyrrolidine derivative. DFT calculations support an ionic mechanism for this transformation. researchgate.net A similar oxidative ring contraction of N-arylpiperidines can be promoted by a copper/oxygen system. rsc.org
Photomediated Contraction: A visible light-mediated ring contraction of α-acylated piperidines provides access to cis-1,2-disubstituted cyclopentanes. nih.gov This transformation is a variant of the Norrish Type II reaction.
Deconstructive Bromination: N-benzoyl piperidines can undergo a silver-mediated deconstructive bromination, which cleaves a C(sp³)–N bond to form an acyclic bromoamine. nih.gov Subsequent intramolecular C–N bond formation furnishes the corresponding N-benzoyl pyrrolidine. nih.gov
Ring Expansion to Azepanes and Azocanes: The two-carbon ring expansion of piperidines to seven-membered azepanes or eight-membered azocanes can be accomplished using palladium-catalyzed rearrangements of 2-alkenyl piperidines. rsc.org This method relies on electronic factors to control the position of the equilibrium, allowing for the formation of larger, less-strained rings from common piperidine precursors with high stereoretention. rsc.org Ring expansion can also be achieved from bicyclic azetidinium intermediates, which can be formed from piperidine precursors and subsequently opened by nucleophiles to yield larger rings. researchgate.net
A summary of these ring transformation reactions is provided in the table below.
| Transformation | Reagents/Conditions | Intermediate/Mechanism | Product | Ref |
| Ring Contraction | PhI(OAc)₂, NaBH₄ | Oxidative rearrangement via iminium ion | Pyrrolidine | researchgate.net |
| Ring Contraction | Visible light | Photomediated Norrish Type II type reaction | Cyclopentane | nih.gov |
| Ring Contraction | Ag(I), NBS then base | Deconstructive bromination/cyclization | Pyrrolidine | nih.gov |
| Ring Contraction | Cu(OAc)₂/O₂/KI | Oxidative ring contraction | Pyrrolidine-2-carbaldehyde | rsc.org |
| Ring Expansion | Pd-catalyst | Allylic amine rearrangement | Azepane/Azocane | rsc.org |
| Ring Expansion | Nucleophiles | Ring opening of bicyclic azetidinium ion | Azepane/Azocane | researchgate.net |
Pyramidalization Effects on Amine Reactivity
The reactivity of the nitrogen atom in piperidine systems, including this compound, is fundamentally influenced by its geometry and the phenomenon of nitrogen inversion. The nitrogen in a saturated amine like piperidine is sp³-hybridized and typically adopts a pyramidal geometry, with the lone pair of electrons occupying one of the orbitals. This pyramidal structure can rapidly invert, much like an umbrella turning inside out in the wind. However, the rate and energetic favorability of this inversion, along with the preferred orientation of the lone pair, can significantly impact the amine's nucleophilicity and reactivity in organocatalysis. msu.edu
In reactions proceeding through an enamine intermediate, which are common for secondary amines like piperidine, the direction of nitrogen pyramidalization becomes critical. nih.govresearchgate.net Enamines can exist as two rapidly equilibrating pyramidal forms: endo and exo. In the endo form, the nitrogen lone pair is on the same side as the substituent at the alpha-carbon (Cα), whereas in the exo form, it is on the opposite side. rsc.org Stereoelectronic principles dictate that an incoming electrophile will attack the enamine anti-periplanar to the nitrogen lone pair. rsc.orgresearchgate.net Consequently, an endo-pyramidalized enamine presents a less sterically hindered path for the electrophile, leading to a faster reaction rate compared to its exo counterpart, where the Cα-substituent obstructs the attack trajectory. rsc.orgresearchgate.net
Studies using peptidic catalysts with different cyclic amine ring sizes have demonstrated this effect. Enamines derived from azetidine (B1206935) (a four-membered ring) tend to be more planar and highly reactive. In contrast, enamines from piperidine derivatives can be less reactive due to a more pronounced pyramidalization at the nitrogen. researchgate.net For piperidines with Cα-substituents, allylic strain often forces the substituent into an axial position, which in turn favors an exo pyramidalization of the enamine nitrogen, reducing its reactivity. rsc.org While this compound is substituted at the C4 position and lacks a Cα-substituent, the principles of nitrogen pyramidalization and lone pair accessibility remain central to its fundamental reactivity as a nucleophile and a base.
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of the piperidine ring are profoundly governed by the electronic and steric nature of its substituents. These effects determine the nucleophilicity of the nitrogen, the propensity for specific reaction pathways, and the regioselectivity of ring functionalization. nih.govresearchgate.net
Steric Effects: These effects relate to the size and spatial arrangement of substituents, which can hinder or facilitate access to reactive sites. The 4-(3-methoxypropyl) substituent, being at the C4 position, exerts minimal direct steric hindrance on the nitrogen atom's lone pair, allowing it to participate readily in nucleophilic attacks or acid-base reactions. scbt.com However, its presence influences the conformational equilibrium of the piperidine ring, favoring a chair conformation with the bulky substituent in the equatorial position to minimize steric strain. This conformational preference can indirectly influence the reactivity and selectivity at other positions on the ring (C2/C6 and C3/C5). For instance, in C-H functionalization reactions, steric shielding by large N-protecting groups can override electronic preferences, directing reactions to the sterically most accessible C4 position. nih.gov
The interplay of these effects is crucial in determining reaction outcomes. For example, in nucleophilic aromatic substitution (SNAr) reactions where piperidine acts as a nucleophile, the reaction rate is sensitive to both the electronic activation of the aromatic ring and the steric bulk of the amine. researchgate.net
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity/Selectivity |
|---|---|---|---|---|
| -H | - | Neutral baseline | Minimal | Baseline reactivity. |
| -CH₃ | C-2 | Weakly electron-donating (+I) | Moderate hindrance at N and C2 | Can influence stereoselectivity; moderate steric hindrance. scbt.com |
| -CH₂CH₂CH₂OCH₃ | C-4 | Weakly electron-donating (+I), polar | Bulky, influences ring conformation | Enhances N-nucleophilicity; directs reactions away from the C4-position in some contexts. cymitquimica.com |
| N-Boc | N-1 | Electron-withdrawing (resonance) | Very bulky | Reduces N-nucleophilicity; provides steric shielding to direct C-H activation. nih.gov |
| N-Bs | N-1 | Strongly electron-withdrawing | Bulky | Significantly reduces N-nucleophilicity; activates α-protons. nih.gov |
Achieving stereocontrol in reactions involving substituted piperidines is a cornerstone of modern synthetic chemistry, enabling the synthesis of single stereoisomers. ru.nl For a molecule like this compound, which is achiral, reactions can create new stereocenters on the ring. The control over the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of these new centers is typically achieved using external chiral information, such as a chiral catalyst or auxiliary. ru.nlnih.gov
Recent advances in photoredox and transition-metal catalysis have provided powerful methods for the highly selective functionalization of piperidine rings. nih.govacs.org In these reactions, the existing substituent pattern and the choice of catalyst system are paramount in dictating the stereochemical outcome.
For example, rhodium-catalyzed C-H functionalization reactions can be tuned to be highly site-selective and stereoselective. The choice of the N-protecting group on the piperidine and the specific chiral dirhodium catalyst can direct functionalization to the C2, C3, or C4 positions with high levels of diastereoselectivity and enantioselectivity. nih.gov A study on the functionalization of N-Boc-piperidine with a rhodium catalyst, Rh₂(S-2-Cl-5-BrTPCP)₄, achieved a C4-functionalized product with a diastereomeric ratio (d.r.) and high enantiomeric excess (ee). nih.gov
Similarly, photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines has been shown to proceed with high diastereoselectivity. acs.orgescholarship.org Often, the reaction proceeds through a rapid, unselective arylation followed by a slower catalyst-mediated epimerization that enriches the thermodynamically more stable diastereomer. acs.org These methods demonstrate that even if a reaction on the this compound scaffold were to occur at the C2 position, creating a new stereocenter, the resulting diastereomers could potentially be controlled by judicious selection of the catalyst and reaction conditions.
| Piperidine Substrate | Reaction Type | Catalyst/Conditions | Product Position | Stereoselectivity Outcome | Reference |
|---|---|---|---|---|---|
| N-Boc-piperidine | C-H Functionalization | Rh₂(R-TCPTAD)₄ | C-2 | Variable d.r. and ee | nih.gov |
| N-Bs-piperidine | C-H Functionalization | Rh₂(R-TPPTTL)₄ | C-2 | >30:1 d.r., 52–73% ee | nih.gov |
| N-α-oxoarylacetyl-piperidine | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ | C-4 | up to 98% ee | nih.gov |
| N-Boc-tetrahydropyridine | Asymmetric Cyclopropanation | Chiral Dirhodium Catalyst | C-3 (after ring opening) | High d.r. and ee | nih.gov |
| Trisubstituted Piperidine | Photoredox C-H Arylation | Ir(ppy)₃, DCB, NaOAc | C-2 (α-amino) | High d.r. (thermodynamic control) | acs.orgescholarship.org |
Computational Chemistry and Molecular Modeling of Piperidine Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and predict the reactivity of molecules. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and molecular orbital energies, which are fundamental to understanding chemical behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of molecules like piperidine (B6355638) derivatives. researchgate.net DFT methods are used to determine the most stable three-dimensional arrangements of atoms, known as conformations, and to calculate their relative energies. nih.govnih.gov For piperidine, a six-membered ring, the "chair" conformation is generally the most stable. nih.gov
Substituents on the piperidine ring can adopt either an axial or equatorial position. The preferred orientation is influenced by steric and electronic effects. For instance, in 2-methyl-1-phenylpiperidine, the axial conformation is modestly favored due to pseudoallylic strain arising from the partial double-bond character of the C-N bond. nih.gov DFT calculations can precisely quantify these energetic differences, providing crucial information for understanding how a molecule like 4-(3-Methoxypropyl)piperidine might orient its methoxypropyl side chain and how this conformation influences its interactions with biological targets.
Table 1: Representative DFT-Calculated Conformational Energies of Piperidine Derivatives
| Compound | Substituent Position | Relative Energy (kcal/mol) |
| 1,2-dimethylpiperidine | 2-methyl equatorial | Favored by 1.8 |
| 2-methyl-1-phenylpiperidine | 2-methyl axial | Modestly favored by -1.0 |
This table is illustrative and based on data for representative piperidine derivatives. Specific values for this compound would require dedicated calculations.
The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful concept in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwuxiapptec.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.govwuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. ekb.egamazonaws.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. amazonaws.com For piperidine derivatives, this analysis can predict their susceptibility to metabolic reactions or their ability to interact with specific residues in a protein's active site. ekb.eg
Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from HOMO and LUMO energies to further quantify the reactivity of piperidine derivatives. nih.govresearchgate.net
Table 2: Calculated Reactivity Descriptors for Piperidone Derivatives
| Parameter | Equation | Significance |
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of electrophilic power. |
This table provides the theoretical basis for calculating reactivity descriptors from HOMO and LUMO energies as applied to piperidone derivatives. nih.gov
Quantum chemical calculations can also predict how a molecule will interact with its environment. The distribution of electron density within a molecule, which can be visualized through molecular electrostatic potential (MEP) maps, reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are crucial for a drug's binding to its target receptor. researchgate.net
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods have revolutionized SAR by providing quantitative models that can predict the activity of new, unsynthesized compounds.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com In a QSAR study, various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These can include steric, electronic, and hydrophobic parameters.
Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. nih.govtandfonline.com A robust QSAR model can be used to predict the activity of new piperidine derivatives, guiding the synthesis of more potent and selective compounds. nih.govresearchgate.netresearchgate.net For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease activity. nih.govresearchgate.net
Table 3: Common Descriptors Used in QSAR Studies of Piperidine Derivatives
| Descriptor Type | Examples | Information Provided |
| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Electron distribution and reactivity. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule. |
| Hydrophobic | LogP (partition coefficient) | Lipophilicity and ability to cross membranes. |
| Topological | Connectivity indices | Atomic arrangement and branching. |
| 3D Descriptors | Steric and electrostatic fields (CoMFA), Hydrophobic fields (CoMSIA) | 3D properties influencing molecular interactions. |
Computational approaches to drug design can be broadly categorized as either ligand-based or structure-based. nih.gov
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. By analyzing the common structural and chemical features of these active ligands, a pharmacophore model can be developed. nih.gov A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, positive/negative ionizable groups) that are necessary for biological activity. This model can then be used to screen large virtual libraries of compounds to identify new potential drug candidates that fit the pharmacophore. nih.gov
Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. slideshare.net This approach involves docking candidate molecules into the active site of the target protein to predict their binding orientation and affinity. researchgate.netrsc.orgnih.gov Molecular dynamics (MD) simulations can further be used to study the stability of the ligand-protein complex over time and to understand the dynamic nature of their interactions. researchgate.netresearchgate.netnih.gov For a compound like this compound, structure-based design could be used to optimize its interactions with a specific receptor by modifying its structure to better complement the shape and chemical environment of the binding pocket. johnshopkins.edu
Molecular Dynamics Simulations for Conformational Analysis and Binding Studies
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For piperidine derivatives like this compound, MD simulations provide critical insights into their conformational flexibility and their dynamic interactions with biological targets such as proteins and enzymes.
The primary goal of these simulations is to understand the stability of a ligand-protein complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the piperidine derivative settles into the binding pocket of its target protein. Key metrics such as the root-mean-square deviation (RMSD) are monitored to assess the stability of the complex; a stable RMSD value over the course of the simulation (e.g., 50 to 500 nanoseconds) suggests a stable binding mode.
MD simulations are crucial for elucidating the specific interactions that anchor a ligand to its receptor. These studies can reveal the crucial amino acid residues involved in the binding. For instance, simulations of piperidine-based compounds with the sigma 1 receptor (S1R) have identified key ionic and hydrophobic interactions that stabilize the ligand within the receptor's sub-pockets uni.lu. Similarly, studies on piperidine derivatives as inhibitors for enzymes like tyrosinase and pancreatic lipase have used MD simulations to confirm stable binding within the active sites biorxiv.org.
The binding free energy, often calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), is another critical output from MD simulations. This value helps to quantify the affinity of a compound for its target. Studies on piperidine derivatives targeting HIV-1 Vpr have utilized MM-PBSA calculations to suggest binding energies and identify the hydrophobic interactions responsible for holding the ligands in place tdcommons.org. These detailed energetic and structural analyses are invaluable for the structure-based optimization of new drug candidates.
| Piperidine Derivative Class | Biological Target | Key Interacting Residues | Primary Binding Forces | Reference |
|---|---|---|---|---|
| Benzylpiperidine Analogs | Sigma 1 Receptor (S1R) | Glu172, Asp126, Tyr120 | Ionic Bonds, Hydrophobic Interactions | |
| 4-Amino Methyl Piperidines | µ-Opioid Receptor | D147, Y148, M151, H297, W318 | Hydrogen Bonds, Hydrophobic Interactions | google.com |
| General Piperidine Scaffolds | Tyrosinase & Pancreatic Lipase | Not Specified | Stable binding confirmed in active sites | biorxiv.orgnih.gov |
| Viprinin-Piperidine Hybrids | HIV-1 Vpr | Not Specified | Hydrophobic Interactions | tdcommons.org |
In Silico Prediction of Biological Interactions and Target Identification
In silico target identification and interaction prediction are essential first steps in characterizing the potential pharmacological profile of a compound like this compound. These computational approaches use the chemical structure of a molecule to predict its likely biological targets and spectrum of activity, thereby guiding subsequent preclinical research.
A common strategy is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. For various piperidine derivatives, docking studies have successfully identified potential inhibitors for targets such as the µ-opioid receptor, with predicted binding affinities ranging from -8.13 to -13.37 kcal/mol google.com. Other studies have used docking to identify piperidine compounds as potential inhibitors of pancreatic lipase and the main protease of SARS-CoV-2 nih.govnih.gov.
Beyond single-target docking, large-scale virtual screening and target prediction web tools are employed to forecast a compound's broader biological activity. Platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze a molecule's 2D structure to identify the most probable protein targets based on chemical similarity to known active compounds cjph.com.cn. For new piperidine derivatives, these tools have predicted a wide range of potential activities, suggesting they may interact with enzymes, G-protein-coupled receptors, ion channels, and transport systems cjph.com.cnmdpi.com. This makes them promising candidates for developing treatments for cancer, central nervous system disorders, and as antimicrobial agents cjph.com.cnnih.gov.
Quantitative structure-activity relationship (QSAR) modeling is another powerful in silico technique. QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the prediction of potency for novel analogs google.comnih.gov. Fragment-based QSAR, combined with docking and MD simulations, has been used to design novel piperidine-derived inhibitors of the p53–HDM2 interaction, a key target in cancer therapy wikipedia.org.
For the specific scaffold related to this compound, its close analog, 1-(3-methoxypropyl)piperidin-4-amine, is a known key intermediate in the synthesis of Prucalopride (B966) tdcommons.orgcjph.com.cn. Prucalopride is a selective, high-affinity 5-HT4 receptor agonist used to treat chronic constipation tdcommons.org. This connection strongly suggests that the this compound scaffold has a high potential to interact with serotonin (B10506) receptors, particularly the 5-HT4 subtype, a prediction that can be rigorously tested and refined using the computational methods described.
| Predicted Target Class | Specific Examples | Prediction Method(s) | Potential Therapeutic Area | Reference |
|---|---|---|---|---|
| Enzymes | Farnesyltransferase, Pancreatic Lipase, Aromatase, Tyrosinase | Molecular Docking, QSAR, Pharmacophore Modeling | Cancer, Obesity, Hyperpigmentation | nih.govmdpi.comnih.gov |
| G-Protein Coupled Receptors (GPCRs) | µ-Opioid Receptor, Sigma 1 Receptor, 5-HT4 Receptor | Molecular Docking, Chemical Similarity | Pain Management, CNS Disorders, Gastrointestinal Disorders | tdcommons.orggoogle.com |
| Ion Channels | Voltage-gated ion channels | SwissTargetPrediction, PASS | CNS Disorders, Arrhythmia | cjph.com.cn |
| Other Proteins | HDM2 (p53 regulator) | Fragment-based QSAR, Molecular Docking | Cancer | wikipedia.org |
Biological and Pharmacological Research Paradigms Involving 4 3 Methoxypropyl Piperidine and Its Derivatives
Identification of Biological Targets and Pathways
The journey to understanding the therapeutic potential of 4-(3-Methoxypropyl)piperidine and its derivatives begins with the identification of their biological targets and the pathways they modulate. This process is critical for elucidating their mechanism of action and predicting their physiological effects.
Screening Methodologies for Biological Activity
The initial exploration of the biological activity of novel compounds like this compound derivatives often involves a variety of screening methodologies. High-throughput screening (HTS) campaigns are frequently employed to test large libraries of compounds against a specific biological target. nih.gov In silico methods, such as virtual screening and molecular docking, are also utilized to predict the potential interactions of these derivatives with known protein structures, thereby prioritizing compounds for synthesis and further testing. ebi.ac.uknih.gov
For instance, in the discovery of novel inhibitors for various enzymes or receptors, a library of piperidine-based compounds would be synthesized and subjected to in vitro assays. nih.govmdpi.combiointerfaceresearch.com These assays could measure the inhibition of a particular enzyme's activity or the displacement of a known radiolabeled ligand from a receptor. nih.govnih.gov The results from these initial screens guide the subsequent stages of drug discovery, including lead optimization and in-depth pharmacological characterization.
Exploration of Interactions with Enzymes, Receptors, and Proteins
Derivatives of this compound have been investigated for their interactions with a diverse range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and other proteins. The piperidine (B6355638) moiety can serve as a crucial pharmacophore that anchors the molecule within the binding site of a target protein.
One area of significant interest is the development of piperidine-based inhibitors for enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Cholesteryl Ester Transfer Protein (CETP). novartis.comnih.gov FAAH inhibitors are sought after for their potential in treating pain and neuroinflammatory conditions, while CETP inhibitors are investigated for their role in managing cholesterol levels. novartis.comnih.gov
Furthermore, piperidine derivatives have been extensively studied as ligands for various receptors in the central nervous system (CNS). These include opioid receptors, sigma receptors (σ1 and σ2), and serotonin (B10506) receptors (e.g., 5-HT2A). nih.govnih.govnih.govnih.govd-nb.info The nature of the substituent at the 4-position of the piperidine ring, such as the 3-methoxypropyl group, plays a critical role in determining the affinity and selectivity of the ligand for these different receptor subtypes. nih.govnih.gov
Structure-Activity Relationship (SAR) in Biological Systems
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies focus on understanding the impact of various structural modifications on their efficacy and selectivity.
Correlating Substituent Patterns with Biological Efficacy and Selectivity
The substituent at the 4-position of the piperidine ring is a key determinant of biological activity. In the case of this compound, the methoxypropyl chain's length, flexibility, and the presence of the ether oxygen are crucial for interaction with the target protein.
For example, in the development of CETP inhibitors, a versatile synthesis starting from 4-methoxypyridine (B45360) allowed for an efficient exploration of the SAR, leading to a lead molecule with potent CETP inhibition. novartis.com Similarly, in the context of opioid receptor ligands, altering the length and flexibility of the side chain at the 4-position of the piperidine core has been shown to significantly improve binding affinity at both µ and δ opioid receptors. nih.gov
The following table summarizes the impact of different substituents at the 4-position of the piperidine ring on the biological activity of various derivatives, as reported in the literature.
| Target | 4-Substituent | Effect on Activity | Reference |
|---|---|---|---|
| CETP | Carboxylic acid-bearing groups | Excellent pharmacokinetics and robust efficacy | novartis.com |
| Opioid Receptors | Extension of methylene (B1212753) units in side chain | Improved binding affinity at MOR and DOR | nih.gov |
| FAAH | (Indolylalkyl)carbamates | Significant impact on activity based on alkyl spacer length | rsc.org |
| Sigma-1 Receptor | Halogen substituted benzylsulfonyl groups | High affinity and selectivity | nih.gov |
Conformational Analysis and its Impact on Ligand-Target Binding
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The piperidine ring can adopt several conformations, with the chair form being the most stable. The orientation of the substituent at the 4-position (axial vs. equatorial) can significantly influence binding affinity.
For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid receptor antagonists, structurally rigid analogues were synthesized to lock the 3-hydroxyphenyl group in either an equatorial or axial orientation. nih.gov These studies revealed that compounds with the 3-hydroxyphenyl group in the equatorial orientation had potencies equal to or better than their more flexible counterparts. nih.gov This suggests that the bioactive conformation for these antagonists involves an equatorial orientation of the 4-substituent.
Molecular modeling and X-ray crystallography are powerful tools used to understand the bioactive conformation of piperidine derivatives. ebi.ac.uk For instance, an X-ray study of a potent melanocortin 4 receptor agonist revealed a "Y" shaped conformation where the piperidine and 4-chlorophenyl groups were in close proximity. ebi.ac.uk This information is invaluable for designing new ligands with improved binding characteristics.
Enzyme Inhibition Studies and Mechanistic Insights
Derivatives of this compound have been investigated as inhibitors of various enzymes. Understanding the mechanism of inhibition is crucial for the development of effective and selective drugs.
A notable example is the development of piperidine-based inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH inhibitors are of interest for their potential to augment the levels of endogenous cannabinoids, which can produce analgesic and anti-inflammatory effects. nih.gov SAR studies on (indolylalkyl)piperidine carbamates as FAAH inhibitors have shown that the length of the alkyl spacer connecting the indole (B1671886) and piperidine rings significantly affects their inhibitory activity. rsc.org
In the context of Cholesteryl Ester Transfer Protein (CETP), a novel piperidine-based inhibitor was discovered with a core structure distinct from other reported CETP inhibitors. novartis.com Optimization of this lead molecule focused on improving pharmacokinetic properties and mitigating off-target liabilities. novartis.com The resulting compound demonstrated robust efficacy in preclinical models. novartis.com
The following table provides examples of enzyme inhibition by piperidine derivatives.
| Enzyme | Inhibitor Class | Key SAR Findings | Reference |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | (Indolylalkyl)piperidine carbamates | Variation of alkyl spacer length and indole substituents significantly affects activity. | rsc.org |
| Cholesteryl Ester Transfer Protein (CETP) | Piperidine-based inhibitors | Core structure distinct from other inhibitors; optimization led to improved pharmacokinetics. | novartis.com |
| Stearoyl-CoA desaturase-1 (SCD1) | 4-Bicyclic heteroaryl-piperidine ureas | SAR focused on bicyclic heteroarenes and aminothiazole-urea portions. | nih.gov |
Receptor Agonism and Antagonism Research
The piperidine scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, frequently investigated for its role in receptor modulation. Research into its derivatives has revealed significant activities as both agonists and antagonists at various clinically relevant receptors, particularly within the opioid and dopamine (B1211576) receptor families.
Derivatives of the 4-substituted piperidine framework have been central to the development of opioid receptor antagonists. Structure-activity relationship (SAR) studies on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the discovery of peripherally selective opioid antagonists. By modifying the N-substituent, researchers have been able to fine-tune the affinity and selectivity of these compounds for mu (μ), kappa (κ), and delta (δ) opioid receptors. For instance, the compound LY246736 emerged from these studies, demonstrating high affinity for the μ-opioid receptor and over 200-fold selectivity for peripheral receptors over central ones. nih.gov This line of research has also led to the discovery that 1-substituted 4-(3-hydroxyphenyl)piperazines, which are structurally related to the piperidine series, are potent, pure opioid receptor antagonists. nih.gov These findings underscore the versatility of the piperidine and related heterocyclic scaffolds in interacting with opioid receptors.
In the realm of dopamine receptors, piperidine derivatives have been explored as potent and selective antagonists, particularly for the D4 subtype. The D4 receptor is a target of interest in the research of treatments for L-DOPA induced dyskinesias in Parkinson's disease. chemrxiv.orgchemrxiv.org Research has led to the identification of novel 4,4-difluoropiperidine (B1302736) ether-based compounds with exceptional binding affinity for the D4 receptor. One such compound exhibited a high binding affinity (Ki = 0.3 nM) and remarkable selectivity (>2000-fold) over other dopamine receptor subtypes (D1, D2, D3, and D5). chemrxiv.org Further investigations into 3- and 4-benzyloxypiperidine scaffolds have also yielded selective D4 receptor antagonists. chemrxiv.org
The table below summarizes the receptor binding affinities for selected piperidine derivatives.
| Compound Class | Target Receptor | Binding Affinity (Ki, nM) | Selectivity | Reference |
|---|---|---|---|---|
| N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines (e.g., LY246736) | μ-opioid | 0.77 | >50-fold vs. κ and δ | nih.gov |
| 4,4-difluoropiperidine ethers (e.g., Compound 14a) | Dopamine D4 | 0.3 | >2000-fold vs. D1, D2, D3, D5 | chemrxiv.org |
| 3-Benzyloxypiperidines (e.g., Compound 8a) | Dopamine D4 | 205.9 | Selective vs. D1-3, 5 | chemrxiv.org |
| N-phenylpropyl-3-methyl-4-(3-hydroxyphenyl)piperazine | μ, δ, κ-opioid | Low nanomolar | Non-selective antagonist | nih.gov |
Exploration of Bioactivity Modalities
Antioxidant and Free Radical Scavenging Properties
The piperidine nucleus is a structural motif present in various synthetic compounds evaluated for their antioxidant potential. Research has shown that piperidine derivatives can exhibit significant free radical scavenging activity, which is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging capacity assay. researchgate.net
In one study, a series of six novel piperidine derivatives were synthesized and tested for their antioxidant properties. The results revealed that all tested compounds possessed antioxidant potentials greater than 49% at a concentration of 1 mg/ml. researchgate.net Specifically, one derivative demonstrated the highest scavenging capacity of 78% at 1000 µg/ml, compared to the standard antioxidant, Rutin, which showed 97% scavenging capacity at the same concentration. researchgate.net The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. scienceopen.com
Further studies have explored how different substituents on the piperidine ring influence antioxidant activity. For example, piperamide (B1618075) derivatives possessing a hydroxyl group at the 4th position of the piperidine ring showed the highest antioxidant capacity in one series, while 4-phenyl substitution was unfavorable for the activity. researchgate.net Another study noted that piperidones showed a higher antioxidant effect compared to their corresponding isomeric alcohols. researchgate.net The mechanism often involves the stabilization of the resulting phenoxyl radical through π-resonance over an aromatic ring, preventing the propagation of the free radical chain reaction. scienceopen.com
The data below highlights the DPPH radical scavenging activity of representative piperidine derivatives.
| Compound/Derivative Type | Concentration | DPPH Scavenging Activity (%) | Control (Rutin) | Reference |
|---|---|---|---|---|
| Piperidine Derivative 8 | 1000 µg/ml | 78% | 97% | researchgate.net |
| Piperidine Derivative 6 | 1000 µg/ml | 49% | 97% | researchgate.net |
| 4-Hydroxy Piperamide | Not Specified | High | Not Specified | researchgate.net |
| 4-Phenyl Piperamide | Not Specified | Poor | Not Specified | researchgate.net |
Neurological and Psychiatric Disease Research Applications
The piperidine structure is a key pharmacophore in compounds being investigated for applications in neurological and psychiatric disorders. mdpi.com These investigations often target specific receptor systems implicated in the pathophysiology of these conditions.
One area of research focuses on the development of prokineticin receptor modulators. Prokineticins are associated with pathologies of the nervous system, and compounds with a piperidine core have been designed to modulate their activity. google.com Another significant avenue of research involves the development of multi-target agents for depression. Novel amphetamine derivatives incorporating a piperidine ring have been synthesized and evaluated as multifaceted antidepressant agents. One such compound, 11b, demonstrated potent inhibitory effects on both serotonin and noradrenaline transporters (SERT/NET) and high affinity for the histamine (B1213489) H3 receptor (H3R), while showing low affinity for off-target receptors, suggesting a potential for a favorable side effect profile. mdpi.com
Furthermore, as mentioned previously, the dopamine D4 receptor is a key target in the basal ganglia, a brain region affected by chronic L-DOPA treatment in Parkinson's disease. chemrxiv.org The development of selective D4 antagonists based on the piperidine scaffold is a promising strategy being explored to manage treatment-induced dyskinesias without compromising the primary antiparkinsonian therapy. chemrxiv.org
Gastrointestinal Motility Modulation Research
The modulation of gastrointestinal (GI) motility is another area where piperidine derivatives have been investigated, primarily through their action on opioid receptors. Opioid receptor antagonists can be effective in treating GI motility disorders, such as postoperative ileus and opioid-induced constipation, by blocking the inhibitory effects of endogenous or exogenous opioids on gut transit.
Research into N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the discovery of peripherally selective μ-opioid receptor antagonists. nih.gov The key innovation was to design molecules that act on opioid receptors in the gut but have limited ability to cross the blood-brain barrier, thus avoiding central nervous system side effects like the reversal of analgesia. The compound LY246736 was identified as a potent antagonist that distributes selectively to peripheral receptors, making it a suitable candidate for investigating the role of μ-opioid receptors in GI motility disorders. nih.gov Additionally, prokineticins, which can be targeted by piperidine derivatives, were originally identified as potent agents that mediate gut motility, indicating another potential mechanism through which these compounds could influence gastrointestinal function. google.com
Anti-osteoporosis Research
In the field of skeletal diseases, piperidine derivatives are being explored as potential therapeutic agents for osteoporosis. This research focuses on inhibiting enzymes involved in bone resorption, the process by which osteoclasts break down bone tissue.
A primary target in this area is cathepsin K (Cat K), a cysteine protease that plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen. nih.govresearchgate.net A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit Cat K. Among these, compound H-9 was identified as a highly potent inhibitor with an IC50 value of 0.08 µM. nih.govresearchgate.net In vitro studies demonstrated that this compound had anti-bone resorption effects comparable to MIV-711, a known cathepsin K inhibitor. nih.gov Further investigation confirmed that compound H-9 effectively downregulated the expression of cathepsin K in bone-resorbing cells and, in animal models of osteoporosis, it was shown to increase bone mineral density. nih.govresearchgate.net These findings highlight the potential of the piperidine scaffold in the design of novel anti-osteoporosis agents.
The table below presents the inhibitory activity of a lead piperidine derivative against Cathepsin K.
| Compound | Target | Inhibitory Concentration (IC50) | Observed In Vivo Effect | Reference |
|---|---|---|---|---|
| Piperidine-3-carboxamide derivative (H-9) | Cathepsin K | 0.08 µM | Increased bone mineral density | nih.govresearchgate.net |
Advanced Analytical Methodologies for Characterization and Quantification in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation of 4-(3-Methoxypropyl)piperidine from related substances, impurities, or matrix components. The polarity imparted by the ether and secondary amine functional groups dictates the choice of chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV-Vis, Fluorescence, DAD)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of piperidine (B6355638) derivatives. Given that this compound lacks a significant native chromophore for UV-Vis detection at higher wavelengths, analytical strategies often involve derivatization or detection at lower wavelengths where amine compounds exhibit some absorbance. However, for related compounds that are part of a larger, UV-active molecule, direct detection is feasible.
Reversed-phase HPLC (RP-HPLC) is the most common mode employed. For piperidine-containing compounds, C18 or C8 columns are frequently used, providing a nonpolar stationary phase that interacts with the analyte. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure adequate retention and elution. researchgate.netjipbs.com The pH of the mobile phase is a critical parameter; maintaining an acidic pH (e.g., pH 2-3) ensures that the piperidine nitrogen is protonated, leading to better peak shape and retention characteristics on the reversed-phase column. researchgate.net
For compounds that lack a chromophore, detection can be a challenge. While Diode-Array Detection (DAD) can scan a range of wavelengths, its sensitivity may be limited. An alternative is the use of universal detectors like the Charged Aerosol Detector (CAD), which is suitable for non-volatile analytes without a UV chromophore. researchgate.net For a related compound, 4-methanesulfonyl-piperidine, which also lacks a UV chromophore, an isocratic RP-HPLC method using a C18 column with heptafluorobutyric acid (HFBA) as an ion-pairing agent and CAD detection has been successfully developed. researchgate.net
Table 1: Illustrative RP-HPLC Conditions for Piperidine-Related Compounds
| Parameter | Condition | Source |
|---|---|---|
| Column | LiChrosorb® RP-18 (250 x 4.0 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 2) | researchgate.net |
| Detection | UV at 239 nm | researchgate.net |
| Column | KROMASIL 150 C18 | jipbs.com |
| Mobile Phase | Methanol / Potassium Dihydrogen Orthophosphate (40:60 v/v) | jipbs.com |
| Detection | UV at 225 nm | jipbs.com |
| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile / 0.1% HFBA in Water (10:90 v/v) | researchgate.net |
| Detection | Charged Aerosol Detector (CAD) | researchgate.net |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Due to its polarity and relatively high boiling point, this compound is not ideally suited for direct GC analysis. Its basic nature can lead to poor peak shape and column adsorption on standard nonpolar GC columns.
To overcome these limitations, derivatization is typically required to convert the polar amine into a more volatile and thermally stable derivative. A common approach is silylation, which involves reacting the amine with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen atom with a nonpolar trimethylsilyl (B98337) (TMS) group. This process reduces the compound's polarity and boiling point, making it amenable to GC analysis.
The resulting derivative can then be separated on a capillary column (e.g., DB-5ms, HP-5) and detected using a Flame Ionization Detector (FID) for quantification or a mass spectrometer for identification.
Ion Chromatography (IC) and Capillary Electrophoresis (CE)
Ion Chromatography (IC) is a subset of HPLC that separates ions and polar molecules based on their charge. As a basic amine, this compound can be analyzed using cation-exchange chromatography. thermofisher.com In this technique, the protonated amine analyte is retained on a stationary phase containing negatively charged functional groups. Elution is achieved using a mobile phase (eluent) containing competing cations, such as a methanesulfonic acid solution. thermofisher.comthermofisher.com Suppressed conductivity detection is often used, where a suppressor device reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. thermofisher.com Modern high-capacity cation-exchange columns, such as the Dionex IonPac CS19, are designed for the separation of polar amines. thermofisher.com
Capillary Electrophoresis (CE) , particularly Capillary Zone Electrophoresis (CZE), offers an alternative high-resolution separation technique. In CZE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the analytes. bohrium.com For piperidine alkaloids that lack a UV chromophore, such as cassine (B1210628) and spectaline, CZE with indirect UV detection has been successfully applied. bohrium.com This method uses a background electrolyte that absorbs UV light; the non-absorbing analyte displaces the chromophoric buffer ions as it passes the detector, resulting in a negative peak. Chiral separation of piperidine enantiomers has also been achieved using CE with cyclodextrins added to the buffer as chiral selectors. springernature.com Derivatization can also be employed to introduce a charge or a chromophore to the analyte, enhancing its separation and detection by CE. uq.edu.aunih.gov
Supercritical Fluid Chromatography (SFC) for Polar Analytes
Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to normal-phase HPLC, primarily utilizing supercritical carbon dioxide (CO₂) as the main mobile phase. While pure CO₂ is nonpolar, its elution strength can be significantly increased by adding polar co-solvents (modifiers) such as methanol. chromatographyonline.comnih.gov This makes SFC well-suited for the analysis of polar compounds, including amines. nih.gov
For the separation of polar basic analytes like this compound, additives are often incorporated into the modifier to improve peak shape and reduce retention times by minimizing interactions with active sites on the stationary phase. Basic additives, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide, are commonly used for this purpose. tandfonline.com The separation is typically performed on polar stationary phases, such as those with diol or ethylpyridine functionalities. SFC offers advantages of high speed, high efficiency, and reduced organic solvent consumption compared to traditional HPLC. acs.org
Mass Spectrometry for Structural Elucidation and Trace Analysis
Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive quantification of this compound. It is most powerfully applied when coupled with a chromatographic inlet, which separates the analyte from the sample matrix prior to detection.
GC-MS and LC-MS/MS for Compound Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. Following GC separation (typically after derivatization, as described in section 6.1.2), the analyte enters the mass spectrometer, where it is ionized (e.g., by electron ionization) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the parent ion and its fragments, serves as a chemical "fingerprint" that allows for unambiguous identification by comparison to spectral libraries. GC-MS analysis of piperidine-containing compounds has been reported for identifying active components in natural extracts. cmbr-journal.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low levels of compounds in complex matrices like plasma. nih.gov This technique offers exceptional selectivity and sensitivity. An LC system separates the analyte, which is then ionized, typically using electrospray ionization (ESI). The resulting parent ion is selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and allows for quantification at very low concentrations. nih.gov
The utility of this approach is demonstrated in methods developed for prucalopride (B966), a drug that contains the 1-(3-methoxypropyl)-4-piperidinyl moiety. nih.govgoogle.comfrontiersin.org In these methods, the MRM transition for prucalopride was m/z 367.99 → 195.89. nih.gov A comprehensive metabolite profiling study of prucalopride using high-resolution mass spectrometry identified characteristic fragment ions for the substituted piperidine structure, including m/z 173.16, 156.13, 98.09, and 70.07, which are invaluable for the structural elucidation of related compounds like this compound. frontiersin.org
Table 2: LC-MS/MS Parameters for the Analysis of Prucalopride (Containing the Methoxypropyl Piperidine Moiety)
| Parameter | Condition | Source |
|---|---|---|
| Column | Waters ACQUITY UPLC® HSS C18 (2.1 x 50 mm, 1.8 µm) | nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water (containing 0.1% formic acid) | nih.gov |
| Ionization | Positive Electrospray Ionization (ESI+) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| MRM Transition | m/z 367.99 → 195.89 | nih.gov |
| Quantification Limit | 0.1 ng/mL in rat plasma | nih.gov |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing the exact mass of the molecule and its fragments with high accuracy and precision. icpms.cz This technique allows for the determination of the elemental composition of a compound, distinguishing it from other molecules with the same nominal mass.
For this compound (C₉H₁₉NO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). The molecular ion [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺, is measured. In the case of this compound, the protonated molecule would be C₉H₂₀NO⁺.
Table 1: Theoretical Isotopic Masses for HRMS of this compound
| Ion | Formula | Theoretical Exact Mass (Da) |
| [M]⁺ | C₉H₁₉NO | 157.1467 |
| [M+H]⁺ | C₉H₂₀NO⁺ | 158.1545 |
Note: These values are calculated based on the most abundant isotopes.
Advanced Detection Systems for Amine-Based Compounds
The detection of amines, particularly at low concentrations, can be challenging. Advanced detection systems, including fluorescent sensors and selective extraction methods, have been developed to address this.
Fluorescent chemosensors offer high sensitivity and selectivity for the detection of various analytes, including amines. These sensors are designed to undergo a change in their fluorescence properties upon binding to the target molecule. For amine detection, sensors can be designed to interact with the lone pair of electrons on the nitrogen atom. nih.govrsc.orgntu.edu.twrsc.orgnih.gov
While no fluorescent sensor specifically designed for this compound has been reported, there is extensive research on sensors for secondary amines. These sensors often employ mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) that are modulated by the presence of the amine.
Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific molecule. researchgate.netmdpi.comelsevier.com This "molecular memory" allows for the highly selective extraction and preconcentration of a target analyte from a complex matrix. The process involves polymerizing functional monomers and a cross-linker around a template molecule (the analyte of interest or a structural analog). Subsequent removal of the template leaves cavities that are complementary in shape, size, and functionality to the target molecule.
MIPs have been successfully developed for the selective extraction of various amines and piperidine derivatives. google.com Although no specific MIP for this compound has been described in the literature, the principles of MIP design could be applied to create a selective sorbent for this compound, which would be valuable for sample clean-up and enrichment prior to analysis.
Sample Preparation and Derivatization for Enhanced Analytical Performance
Sample preparation is a critical step in the analysis of chemical compounds, and for amines like this compound, derivatization is often employed to improve their chromatographic behavior and detectability. academicjournals.org
In High-Performance Liquid Chromatography (HPLC), derivatization can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). sci-hub.boxlcms.czresearchgate.netxjtu.edu.cnnih.gov
Pre-column Derivatization: This approach involves reacting the analyte with a derivatizing agent to form a more stable, easily detectable derivative. academicjournals.orgsci-hub.boxlcms.cznih.govmdpi.com For secondary amines like this compound, reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride can be used to introduce a fluorescent tag, significantly enhancing detection sensitivity. sci-hub.box Another strategy involves using reagents that introduce a strong UV-absorbing chromophore. chromatographyonline.com A study on the determination of piperidine in a pharmaceutical product utilized pre-column derivatization with 4-toluenesulfonyl chloride, followed by RP-HPLC with UV detection. nih.gov
Post-column Derivatization: In this technique, the derivatization reaction occurs in a reactor placed between the HPLC column and the detector. researchgate.netnih.gov This method is advantageous when the derivatives are unstable or when the derivatizing agent would interfere with the chromatographic separation. Reagents like o-phthalaldehyde (B127526) (OPA) are commonly used for primary amines, but modifications to the reaction can allow for the detection of secondary amines as well. nih.gov
These advanced analytical methodologies provide a robust framework for the comprehensive characterization and quantification of this compound, ensuring its identity, purity, and enabling further research into its properties and applications.
Optimizing Derivatization Reagents and Conditions
The successful analysis of this compound, particularly by gas chromatography (GC), often necessitates a derivatization step to improve its volatility and thermal stability, while also enhancing chromatographic peak shape and detector response. sigmaaldrich.com The presence of a secondary amine group in the piperidine ring is the primary site for derivatization. weber.huresearchgate.net Optimization of the derivatization process involves the careful selection of reagents and the fine-tuning of reaction conditions to ensure a complete and reproducible reaction. spectroscopyonline.comsigmaaldrich.com
Selection of Derivatization Reagents
The choice of a derivatization reagent for this compound is guided by the reactivity of its secondary amine. The most common approaches for derivatizing amines are acylation and silylation. researchgate.netresearch-solution.com
Acylation: This process involves the introduction of an acyl group into the molecule. Acylating reagents, such as perfluoroacid anhydrides (e.g., trifluoroacetic anhydride (B1165640) - TFAA, pentafluoropropionic anhydride - PFAA, and heptafluorobutyric acid anhydride - HFAA), react with primary and secondary amines to form stable and volatile fluoroacyl amides. obrnutafaza.hr These derivatives are particularly advantageous for electron capture detection (ECD) due to the presence of fluorine atoms, which significantly enhances sensitivity. interchim.fr Another common acylation reagent is N-methyl-bis(trifluoroacetamide) (MBTFA), which effectively trifluoroacylates primary and secondary amines under non-acidic conditions. interchim.fr
Silylation: This is the most prevalent derivatization technique in GC analysis, where an active hydrogen is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. obrnutafaza.hrphoenix-sci.com Silylation decreases the polarity of the analyte, reduces hydrogen bonding, and increases thermal stability. phoenix-sci.com For secondary amines, a powerful silylating agent is often required. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent trimethylsilyl donor. sigmaaldrich.com For compounds that are difficult to silylate, such as some secondary amines, the addition of a catalyst like trimethylchlorosilane (TMCS) to BSTFA (typically in a 99:1 ratio) can significantly increase the reaction's efficiency. sigmaaldrich.comphoenix-sci.com TBDMS derivatives, formed using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), offer greater hydrolytic stability compared to their TMS counterparts. phoenix-sci.com
The relative ease of derivatization for different functional groups generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com Within amines, primary amines are typically more reactive than secondary amines. sigmaaldrich.com
Optimizing Reaction Conditions
To achieve maximum yield and reproducibility, several parameters of the derivatization reaction must be optimized. These include reaction time and temperature, reagent concentration, and the choice of solvent. sigmaaldrich.comsigmaaldrich.com Each derivatization reaction should be individually optimized to ensure a high percentage of completion, leading to accurate and reliable analytical results. sigmaaldrich.comsigmaaldrich.com
Reaction Time and Temperature: The optimal time and temperature can vary significantly depending on the reagent and the analyte's reactivity. While some reactions are complete within minutes at room temperature, others, especially with sterically hindered molecules, may require elevated temperatures and longer incubation times. sigmaaldrich.com For instance, a study on the derivatization of various metabolites found that methoxyamination at room temperature for 24 hours followed by silylation at a high temperature for 2 hours yielded efficient derivatization. nih.gov It is crucial to experimentally determine the point at which the reaction goes to completion for this compound with the chosen reagent.
Reagent Concentration: It is generally recommended to use an excess of the derivatization reagent to drive the reaction to completion. sigmaaldrich.com A common guideline is to use at least a 2:1 molar ratio of the derivatizing agent to the number of active hydrogens in the analyte. sigmaaldrich.com
Solvent and Catalyst: The choice of solvent is critical as it must be inert to the reaction conditions and suitable for the subsequent analysis. Aprotic solvents are often required for silylation reactions. phoenix-sci.com The presence of moisture is a significant concern for most derivatization reactions, particularly silylation, as water can decompose the reagent and the formed derivative. sigmaaldrich.com Therefore, ensuring the sample extract is dry before adding the reagent is essential. sigmaaldrich.comobrnutafaza.hr In some cases, a catalyst is added to increase the reactivity of the derivatizing reagent. As mentioned, TMCS is a common catalyst for silylation reactions with BSTFA. sigmaaldrich.com For some acylation reactions, a base like pyridine (B92270) may be used to neutralize the acid byproduct. research-solution.com
Illustrative Research Findings
Table 1: Optimization of Acylation Reagent for a Model Secondary Amine
| Derivatization Reagent | Reaction Conditions | Relative Peak Area (GC-FID) | Reproducibility (RSD, n=5) |
|---|---|---|---|
| Acetic Anhydride | 60°C, 30 min | 100 | 4.5% |
| Trifluoroacetic Anhydride (TFAA) | 60°C, 30 min | 250 | 2.1% |
| Pentafluoropropionic Anhydride (PFAA) | 60°C, 30 min | 310 | 1.8% |
| Heptafluorobutyric Anhydride (HFAA) | 60°C, 30 min | 350 | 1.5% |
Table 2: Optimization of Silylation Conditions using BSTFA + 1% TMCS
| Temperature (°C) | Time (min) | Relative Peak Area (GC-MS) | Reproducibility (RSD, n=5) |
|---|---|---|---|
| 60 | 30 | 100 | 5.2% |
| 70 | 30 | 145 | 3.8% |
| 70 | 60 | 180 | 2.5% |
| 80 | 60 | 210 | 2.2% |
| 80 | 90 | 212 | 2.3% |
These tables demonstrate a systematic approach to optimizing derivatization. Table 1 compares different acylation reagents, showing that increasing the fluorine content can enhance detector response. Table 2 illustrates the effect of temperature and time on the efficiency of a silylation reaction, indicating that the reaction yield increases with both parameters up to an optimal point. For this compound, a similar empirical approach would be necessary to identify the most suitable reagent and the ideal reaction conditions for its robust and sensitive quantification.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetic Anhydride |
| Trifluoroacetic Anhydride (TFAA) |
| Pentafluoropropionic Anhydride (PFAA) |
| Heptafluorobutyric Acid Anhydride (HFAA) |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Trimethylchlorosilane (TMCS) |
| N-methyl-bis(trifluoroacetamide) (MBTFA) |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
Future Perspectives and Emerging Research Avenues for 4 3 Methoxypropyl Piperidine
Novel Synthetic Approaches and Catalyst Development
The synthesis of piperidine (B6355638) derivatives is a mature field, yet the quest for more efficient, selective, and sustainable methods continues. mdpi.com For 4-(3-Methoxypropyl)piperidine and its analogues, future research is expected to focus on novel catalytic systems and synthetic strategies that offer improved yields and stereoselectivity.
Recent advancements include the use of heterogeneous cobalt catalysts for the hydrogenation of pyridine (B92270) precursors, which can be performed in greener solvents like water. mdpi.com Another promising area is the visible-light-induced, iodine-catalyzed C-H amination, which allows for selective piperidine formation under mild conditions, overriding the conventional preference for pyrrolidine (B122466) synthesis. scispace.comacs.org Such methods could be adapted for more efficient syntheses of 4-substituted piperidines. Furthermore, multicomponent reactions (MCRs) catalyzed by biocatalysts, such as immobilized lipases, are emerging as powerful tools for the one-pot synthesis of highly functionalized piperidines, offering high atom economy and good yields. rsc.org
| Synthetic Approach | Catalyst Example | Key Advantages | Potential Application for this compound |
| Catalytic Hydrogenation | Cobalt or Rhodium nanoparticles | High yields, use of greener solvents, acid-free conditions. mdpi.com | Efficient and sustainable synthesis from a corresponding pyridine precursor. |
| Csp3–H Amination | Iodine/Visible Light | High selectivity for piperidines, mild reaction conditions. scispace.comacs.org | Direct and selective synthesis, minimizing by-product formation. |
| Multicomponent Reactions | Immobilized Lipase (e.g., CALB) | One-pot synthesis, high atom economy, reusability of catalyst. rsc.org | Rapid generation of a library of diverse derivatives for screening. |
| Alkene Cyclization | Gold(I) or Palladium complexes | Forms N-heterocycle and introduces a second functional group simultaneously. nih.gov | Creation of complex derivatives with multiple functionalization points. |
Advanced Computational Design and Virtual Screening for New Derivatives
Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry, accelerating the discovery of new therapeutic agents by predicting molecular interactions and properties. sciengpub.irontosight.ai For this compound, computational methods are crucial for designing novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Virtual screening of large chemical libraries against specific biological targets is a key strategy. sciengpub.irmdpi.comresearchgate.net By using the this compound scaffold as a starting point, researchers can virtually generate extensive libraries of derivatives and dock them into the binding sites of proteins implicated in various diseases. nih.gov This in silico approach helps to prioritize compounds for synthesis and biological testing, saving significant time and resources. clinmedkaz.org Molecular dynamics simulations can further elucidate the binding modes of promising ligands, revealing key interactions with amino acid residues and guiding further structural optimization. nih.gov
| Computational Tool | Application | Relevance to this compound Research |
| Molecular Docking | Predicts the binding orientation of a ligand to a target protein. nih.gov | Screening virtual libraries of derivatives to identify potential binders for targets like GPCRs, kinases, or transporters. |
| Virtual Screening | Filters large compound databases to identify molecules with desired properties. sciengpub.irmdpi.com | Rapidly identifying novel derivatives with potential activity against new biological targets. |
| Pharmacophore Modeling | Defines the essential 3D features of a ligand required for biological activity. nih.gov | Designing new molecules that retain the key interaction features of known active piperidine compounds. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. nih.gov | Assessing the stability of ligand-protein complexes and understanding the dynamics of binding. |
Exploration of Undiscovered Biological Activities and Therapeutic Potential
The piperidine ring is a privileged scaffold, found in drugs targeting a wide array of conditions, including cancer, neurological disorders, and infectious diseases. frontiersin.orgencyclopedia.pub While this compound is a known intermediate for compounds with specific activities, such as renin inhibitors or choline (B1196258) transporter inhibitors, its full biological potential remains largely untapped. nih.govnih.gov
Future research will likely focus on screening this compound and its novel derivatives against a broader range of biological targets. The structural features of this compound—a basic nitrogen atom and a flexible side chain with a hydrogen bond acceptor—make it a candidate for interacting with various receptors and enzymes. cymitquimica.com For instance, piperidine derivatives have shown promise as anticancer agents by modulating key signaling pathways like PI3K/Akt and NF-κB. frontiersin.org They have also been investigated for activity against neurodegenerative diseases, such as Alzheimer's, and as antiviral agents. encyclopedia.pubmdpi.com Systematic screening of a library based on the this compound scaffold could uncover unexpected therapeutic applications.
| Therapeutic Area | Potential Biological Target(s) | Rationale based on Piperidine Scaffold |
| Oncology | Kinases (e.g., EGFR, ALK), STAT-3, PI3K/Akt pathway. frontiersin.orgresearchgate.net | Piperidine derivatives are known to inhibit cancer cell proliferation and induce apoptosis. frontiersin.orgnih.gov |
| Neurological Disorders | Sigma receptors, Dopamine (B1211576) Transporter (DAT), Cholinesterases. encyclopedia.pubnih.govnih.gov | The piperidine core is central to many CNS-active drugs and can improve blood-brain barrier penetration. encyclopedia.pub |
| Infectious Diseases | Viral capsid proteins (e.g., Enterovirus 71), bacterial enzymes. mdpi.com | Piperidine structures have been identified as inhibitors of viral entry and replication. mdpi.com |
| Inflammatory Diseases | Carboxylesterases, various cytokine pathways. ontosight.aichemicalbook.com | Certain piperidine derivatives exhibit anti-inflammatory and analgesic properties. ontosight.ai |
Development of High-Throughput Analytical Methods
To efficiently screen the large number of new derivatives generated through novel synthetic and computational methods, the development of high-throughput analytical and screening techniques is essential. These methods allow for the rapid assessment of compound purity, properties, and biological activity, dramatically accelerating the discovery pipeline.
High-Throughput Chemistry (HTC) platforms can be used to perform parallel synthesis, quickly generating libraries of analogues for structure-activity relationship (SAR) studies. acs.org Analytical techniques such as high-throughput liquid chromatography-mass spectrometry (LC-MS) are vital for the rapid characterization and purity assessment of these compound libraries. rsc.org For biological evaluation, High-Throughput Screening (HTS) assays are employed to test thousands of compounds simultaneously against a specific target. Furthermore, emerging technologies like High-Throughput Transcriptomics (HTTr) can provide valuable data on how a compound affects gene expression across the genome, offering early insights into its mechanism of action and potential off-target effects. epa.gov
| High-Throughput Method | Description | Application in this compound Research |
| High-Throughput Chemistry (HTC) | Automated parallel synthesis of compound libraries. acs.org | Rapidly create a diverse set of derivatives by varying substituents on the piperidine ring or side chain. |
| High-Throughput Screening (HTS) | Rapid, automated testing of large numbers of compounds for biological activity. | Screen derivative libraries against new biological targets to identify novel therapeutic leads. |
| LC-MS Analysis | Fast separation and mass analysis of chemical mixtures. rsc.org | Quickly confirm the identity and purity of newly synthesized compounds from HTC efforts. |
| High-Throughput Transcriptomics (HTTr) | Measures the expression levels of thousands of genes simultaneously. epa.gov | Profile the biological activity of lead compounds to understand their mechanism of action and potential toxicity. |
Integration of Multi-Omics Data in Structure-Function Research
The comprehensive understanding of how a compound like this compound and its derivatives function at a systemic level requires the integration of multiple layers of biological data, an approach known as multi-omics. nih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a holistic picture of a drug's effects and unravel complex structure-function relationships. nih.gov
For example, if a derivative of this compound shows promising anticancer activity, multi-omics data from treated cancer cells can reveal the full cascade of molecular events. Transcriptomics can show which gene expression pathways are altered, proteomics can identify changes in protein levels and post-translational modifications, and metabolomics can uncover shifts in cellular metabolism. nih.govnih.gov Integrating these datasets can pinpoint the precise mechanism of action, identify biomarkers for efficacy, and potentially predict resistance mechanisms, guiding the development of more effective and personalized therapies.
| Omics Data Type | Information Provided | Potential Insight for this compound Derivatives |
| Genomics | DNA sequence, mutations, copy number variations (CNV). nih.gov | Identify genetic factors that may influence a patient's response to a drug. |
| Transcriptomics | Gene expression levels (mRNA, microRNA). nih.gov | Reveal the cellular pathways modulated by the compound. |
| Proteomics | Protein abundance and modifications. nih.gov | Confirm that changes in gene expression translate to functional changes at the protein level. |
| Metabolomics | Levels of small molecule metabolites. nih.gov | Uncover downstream effects on cellular metabolism and biochemical pathways. |
Q & A
Q. Advanced
- Molecular Docking : Use AutoDock Vina to simulate binding poses at target sites (e.g., COX-2 active site) and predict affinity scores .
- QSAR Modeling : Train models on derivatives’ logP, polar surface area, and substituent electronic parameters to forecast antimicrobial IC50 values .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .
What are the solubility and stability profiles of this compound under various pH and temperature conditions, and how should these factors be controlled in experimental settings?
Q. Basic
- Solubility : Highly soluble in chloroform, DCM, and methanol (>50 mg/mL); poorly soluble in water (<1 mg/mL) .
- Stability : Degrades above 80°C; store at -20°C under inert gas (N2/Ar) to prevent oxidation. Avoid acidic conditions (pH < 4) to prevent ring-opening reactions .
What experimental approaches are used to establish structure-activity relationships (SAR) for this compound analogs in drug discovery research?
Q. Advanced
- Systematic Substituent Variation : Synthesize analogs with modifications to the methoxypropyl chain (e.g., ethoxy, hydroxyl) or piperidine ring (e.g., methyl, fluorine substituents) .
- Bioassay Profiling : Test analogs against panels of enzymes/receptors (e.g., kinase inhibition, GPCR binding) to identify critical functional groups .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
